molecular formula C18H30N2O2 B12615562 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol CAS No. 920323-34-8

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol

Cat. No.: B12615562
CAS No.: 920323-34-8
M. Wt: 306.4 g/mol
InChI Key: LBIKMLZPRHUIRE-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethylamino group, and a hydroxyphenyl group. Its chemical properties make it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol typically involves multiple steps, including the formation of the piperidine ring and the introduction of the dimethylamino and hydroxyphenyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the Hydroxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the piperidine ring or the hydroxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]-1-propylpiperidin-4-ol
  • 4-[2-(Dimethylamino)-1-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-ol

Uniqueness

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, such as methoxy or chloro groups, leading to variations in reactivity and activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

920323-34-8

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol

InChI

InChI=1S/C18H30N2O2/c1-4-11-20-12-9-18(22,10-13-20)17(14-19(2)3)15-5-7-16(21)8-6-15/h5-8,17,21-22H,4,9-14H2,1-3H3

InChI Key

LBIKMLZPRHUIRE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C(CN(C)C)C2=CC=C(C=C2)O)O

Origin of Product

United States

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